molecular formula C16H12O3 B396841 2-Ethyl-3-hydroxyanthra-9,10-quinone

2-Ethyl-3-hydroxyanthra-9,10-quinone

Cat. No.: B396841
M. Wt: 252.26g/mol
InChI Key: UVDVUCRPULRJMD-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyanthra-9,10-quinone (IUPAC: 2-ethyl-3-hydroxyanthracene-9,10-dione) is a substituted anthraquinone derivative characterized by an ethyl group at position 2 and a hydroxyl group at position 3 of the anthracene backbone. Anthraquinones are aromatic diketones widely studied for their applications in dyes, pharmaceuticals, and environmental chemistry.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26g/mol

IUPAC Name

2-ethyl-3-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O3/c1-2-9-7-12-13(8-14(9)17)16(19)11-6-4-3-5-10(11)15(12)18/h3-8,17H,2H2,1H3

InChI Key

UVDVUCRPULRJMD-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

2-Amino-3-hydroxyanthra-9,10-quinone
  • Structure: Amino (position 2) and hydroxyl (position 3) groups.
  • Properties: The amino group increases polarity and reactivity, enabling participation in condensation reactions (e.g., dye synthesis). The hydroxyl group provides acidity (pKa ~8–10), facilitating deprotonation in basic conditions .
  • Applications: Used in dye synthesis due to its ability to form stable chromophores via amino-quinone interactions .
Anthracene-9,10-quinone
  • Structure: Unsubstituted anthraquinone core.
  • Properties : Lacks functional groups, resulting in lower solubility in polar solvents. Exhibits strong UV absorption (λmax ~250–400 nm) due to the conjugated diketone system .
  • Applications : Found in microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) and as a precursor in environmental degradation studies .
1-Hydroxyanthra-9,10-quinone
  • Structure : Hydroxyl group at position 1.
  • Properties : The hydroxyl group induces a "bowed" molecular conformation (fold angle ~8.6°), affecting crystal packing and metal-ligand interactions in coordination complexes .
Dye Chemistry
  • 2-Ethyl-3-hydroxyanthra-9,10-quinone: The ethyl group may enhance lightfastness in vat dyes, while the hydroxyl group enables mordanting with metal ions (e.g., Al³⁺, Fe³⁺) for textile applications .
  • 2-Amino-3-hydroxyanthra-9,10-quinone: Used in heterocyclic dye synthesis (e.g., quinoxalines), leveraging amino-quinone conjugation for color stability .
Bioactivity
  • Anthracene-9,10-quinone: Exhibits moderate antimicrobial activity against Gram-positive bacteria and fungi but is less potent than 8-hydroxyquinoline .
  • This compound: Predicted to have enhanced bioactivity due to ethyl-driven lipophilicity, though direct studies are lacking. Hydroxyl groups may confer antioxidant or pro-oxidant effects in photodynamic therapy .

Comparative Data Table

Compound Substituents λmax (nm) Key Applications Bioactivity
2-Ethyl-3-hydroxyanthraquinone 2-Ethyl, 3-Hydroxy Data Unavailable Dyes, Pharmaceuticals Potential antimicrobial
2-Amino-3-hydroxyanthraquinone 2-Amino, 3-Hydroxy 274, 380, 498 Dye synthesis Moderate antimicrobial
Anthracene-9,10-quinone None 250–400 Environmental studies Antimicrobial
1-Hydroxyanthra-9,10-quinone 1-Hydroxy 264 Coordination chemistry Singlet oxygen production
Naphtho[2,3-f]quinoxaline-3a Heterocyclic extension 498 High-tech dyes Not reported

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